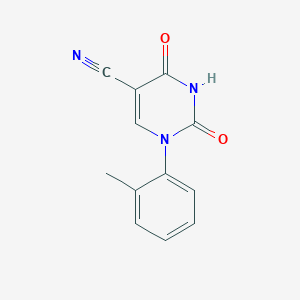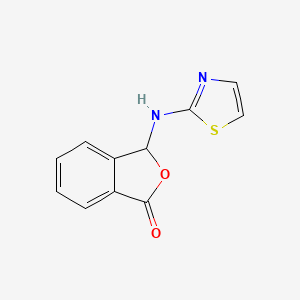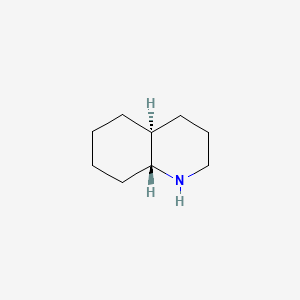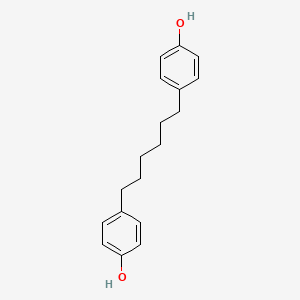
4,4'-(Hexane-1,6-diyl)diphenol
Overview
Description
“4,4’-(Hexane-1,6-diyl)diphenol” is a chemical compound with the molecular formula C18H22O2 . It is a derivative of bisphenol, which is a type of phenolic resin. This compound is used in various applications, including the production of polycarbonate plastics and epoxy resins .
Synthesis Analysis
The synthesis of “4,4’-(Hexane-1,6-diyl)diphenol” involves a two-step process. The first step is the thermal decarboxylation of cinnamic acids, which is carried out by refluxing the cinnamic acids in DMF under a nitrogen atmosphere . The resulting vinyl phenols are then subjected to olefin metathesis with a Grubbs–Hoveyda 2nd generation catalyst, resulting in the direct precipitation of the bisphenols from the reaction mixture .
Molecular Structure Analysis
The molecular structure of “4,4’-(Hexane-1,6-diyl)diphenol” has been confirmed by various spectroscopic methods, including FTIR, 1H NMR, and 13C NMR . The compound has a molecular weight of 270.366 Da .
Properties
CAS No. |
3682-95-9 |
|---|---|
Molecular Formula |
C18H22O2 |
Molecular Weight |
270.4 g/mol |
IUPAC Name |
4-[6-(4-hydroxyphenyl)hexyl]phenol |
InChI |
InChI=1S/C18H22O2/c19-17-11-7-15(8-12-17)5-3-1-2-4-6-16-9-13-18(20)14-10-16/h7-14,19-20H,1-6H2 |
InChI Key |
AYADRHKBOQJWQG-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC=C1CCCCCCC2=CC=C(C=C2)O)O |
Origin of Product |
United States |
Synthesis routes and methods I
Procedure details






Synthesis routes and methods II
Procedure details





Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

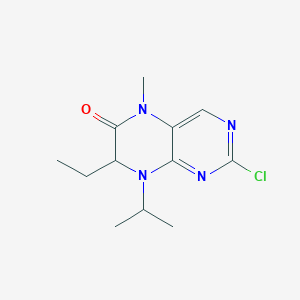
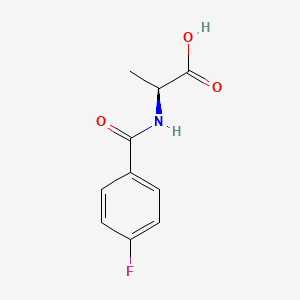
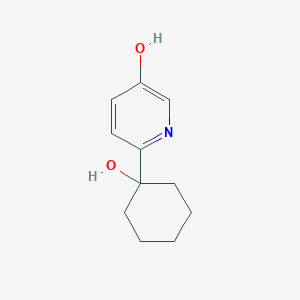

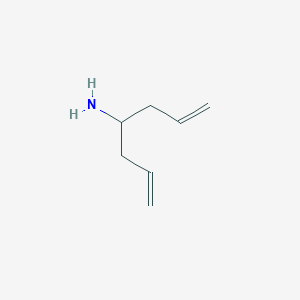


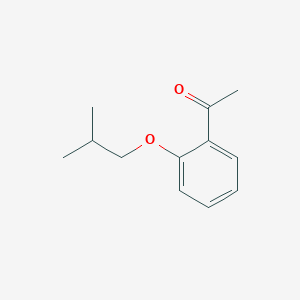
![Methyl 4-fluorothieno[2,3-c]pyridine-2-carboxylate](/img/structure/B8797240.png)
